molecular formula C14H20BNO3 B14836368 3-Cyclopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-Cyclopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B14836368
M. Wt: 261.13 g/mol
InChI Key: SHNQHGDNHUKLLC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organoboron compound that features a pyridine ring substituted with a cyclopropoxy group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 3-cyclopropoxypyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Organolithium or Grignard reagents under anhydrous conditions.

Major Products

Scientific Research Applications

3-Cyclopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by acting as a nucleophile that can be easily activated under catalytic conditions. The molecular targets include various electrophilic species that react with the boron center to form new bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3-Cyclopropoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where such properties are desirable .

Properties

Molecular Formula

C14H20BNO3

Molecular Weight

261.13 g/mol

IUPAC Name

3-cyclopropyloxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)12-11(6-5-9-16-12)17-10-7-8-10/h5-6,9-10H,7-8H2,1-4H3

InChI Key

SHNQHGDNHUKLLC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)OC3CC3

Origin of Product

United States

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